molecular formula C8H18N2S B2632292 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine CAS No. 1874319-63-7

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine

Cat. No.: B2632292
CAS No.: 1874319-63-7
M. Wt: 174.31
InChI Key: DNBKGKYSVPBXFV-UHFFFAOYSA-N
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Description

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, a heterocyclic amine, and features a methylsulfanyl group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine typically involves the reaction of 1-methylpiperazine with an appropriate alkylating agent, such as 2-chloroethyl methyl sulfide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: N-substituted piperazine derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring and the methylsulfanyl group can influence its binding affinity and selectivity. The compound may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride
  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methylsulfanyl)phenyl]piperazine
  • 1-methyl-4-(methylsulfonyl)piperazine

Uniqueness

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine is unique due to the specific positioning of the methylsulfanyl group on the ethyl chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may confer unique properties in terms of binding affinity, selectivity, and overall biological activity .

Biological Activity

1-Methyl-4-[2-(methylsulfanyl)ethyl]piperazine (CAS No. 1874319-63-7) is a compound with potential biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group and a methylsulfanyl ethyl side chain. This unique structure contributes to its interaction with various biological targets.

This compound interacts with several molecular targets, influencing various biochemical pathways:

  • Target Receptors : The compound is known to interact with neurotransmitter receptors and ion channels, particularly affecting the transient receptor potential (TRP) channels, which play crucial roles in sensory perception and cellular signaling.
  • Biochemical Pathways : Its activity may modulate pathways involved in neurotransmission, muscle contraction, and cell proliferation. The specific interactions can lead to downstream effects such as altered calcium signaling and changes in cellular excitability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains.

Microbial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant
Bacillus subtilisModerate

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines:

Cell Line IC50 (µM) Activity
HepG2 (liver cancer)< 25Potent
MCF-7 (breast cancer)< 25Potent
PC-3 (prostate cancer)> 25Moderate

These findings indicate that the compound could be further explored for its therapeutic potential in oncology .

Neuropharmacological Effects

The compound has been studied for its influence on the central nervous system, showing potential anxiolytic and antidepressant effects. Its ability to modulate neurotransmitter systems such as serotonin and dopamine may contribute to these effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics, revealing superior effectiveness against E. coli and S. aureus .
  • Anticancer Research : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity, particularly in HepG2 cells, suggesting its potential as a lead compound for drug development in liver cancer therapy .

Properties

IUPAC Name

1-methyl-4-(2-methylsulfanylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBKGKYSVPBXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874319-63-7
Record name 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine
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